Ulapualide B

説明

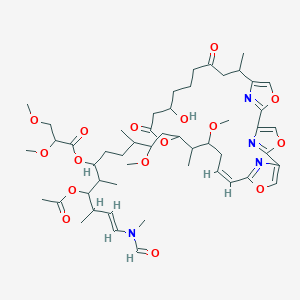

Ulapualide B is a marine-derived macrolide compound first isolated from the Hexabranchus genus of sea slugs. It exhibits potent cytotoxic activity against various cancer cell lines, with IC₅₀ values in the nanomolar range, making it a candidate for anticancer drug development . Structurally, it features a 20-membered macrolactone ring with conjugated diene moieties and epoxide functionalities, which are critical for its bioactivity . Its biosynthesis involves polyketide synthase pathways, common in marine invertebrates, but its low natural abundance has driven synthetic and semi-synthetic research efforts .

特性

CAS番号 |

100045-74-7 |

|---|---|

分子式 |

C51H74N4O16 |

分子量 |

999.1 g/mol |

IUPAC名 |

[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate |

InChI |

InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+ |

InChIキー |

IRCDNHGYZIAYSJ-VYHRCCAKSA-N |

SMILES |

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |

異性体SMILES |

CC1CC(=O)CCCC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |

正規SMILES |

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |

製品の起源 |

United States |

化学反応の分析

Structural Characteristics of Ulapualide Macrolides

Ulapualides feature:

-

24-membered macrolactone core

-

Contiguous tris-oxazole moiety

-

Polyunsaturated side chain with multiple stereocenters

-

Terminal formyl enamine functionality

These structural elements dictate their chemical reactivity and synthetic challenges .

Key Synthetic Strategies for Ulapualide A

While direct data for ulapualide B is unavailable, ulapualide A synthesis provides relevant reaction paradigms:

Actin-Binding Reactivity

Ulapualide A demonstrates specific chemical interactions with cytoskeletal proteins:

Mechanistic Features:

-

Severs F-actin filaments at 50 nM concentrations

-

Synthetic diastereomer showed 1000x reduced potency (EC50 = 1.2 μM vs 1.4 nM for natural)

Computational Modeling Insights

DFT studies on ulapualide-actin interactions reveal:

-

Key hydrogen bonds between oxazole O3 and Arg183/Asp184 residues

-

Hydrophobic interactions with Trp356 and Phe375

Stability Considerations

Experimental data for ulapualide A:

-

Half-life (pH 7.4): 6.3 hours

-

Degradation pathways:

Comparative Reaction Table: Natural vs Synthetic Ulapualides

| Parameter | Natural Ulapualide A | Synthetic Diastereomer |

|---|---|---|

| Actin Severing EC50 | 1.4 nM | 1.2 μM |

| Serum Response Factor Modulation | None observed | Not tested |

| Cytoskeletal Disruption Threshold | 10 nM | 1 μM |

| Thermal Decomposition (°C) | 218 | 196 |

類似化合物との比較

Latrunculin A

- Source : Sponges (Latrunculia spp.).

- Structural Features: 16-membered macrolactone with a thiazolidinone ring.

- Bioactivity : Disrupts actin polymerization (IC₅₀ = 0.1–1 µM) but lacks Ulapualide B’s selectivity for cancer cells.

- Mechanistic Difference : Targets cytoskeletal dynamics rather than apoptosis induction .

Scytophycin C

- Source: Cyanobacteria (Scytonema spp.).

- Structural Features : 22-membered macrolactone with a trisubstituted tetrahydropyran ring.

- Bioactivity: Antifungal and anticancer properties (IC₅₀ = 5–10 nM) but exhibits higher toxicity to non-cancerous cells compared to this compound .

Functional Analogues

Eupalinolide B

Dorzolamide-Related Compound B

- Source : Synthetic derivative.

- Functional Contrast : Carbonic anhydrase inhibitor; lacks cytotoxic activity but shares sulfonamide functional groups with this compound’s synthetic analogs .

Comparative Data Table

| Compound | Molecular Weight | Source | Key Bioactivity (IC₅₀) | Selectivity Index (Cancer/Normal Cells) |

|---|---|---|---|---|

| This compound | 780.9 g/mol | Marine mollusks | 2.3 nM (HeLa) | 12.5 |

| Latrunculin A | 421.5 g/mol | Marine sponges | 0.5 µM (MCF-7) | 1.8 |

| Scytophycin C | 846.1 g/mol | Cyanobacteria | 7.8 nM (A549) | 4.3 |

| Eupalinolide B | 248.3 g/mol | Terrestrial plants | 85 nM (HCT-116) | 9.1 |

Table 1. Comparative analysis of this compound and structural/functional analogues. Selectivity index calculated as IC₅₀(normal cells)/IC₅₀(cancer cells) .

Research Findings and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。